3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane 3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18354345
InChI: InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-13-9-18(10-14(13)19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3
SMILES:
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol

3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane

CAS No.:

Cat. No.: VC18354345

Molecular Formula: C17H22N2O4

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane -

Specification

Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
IUPAC Name 3-O-benzyl 6-O-tert-butyl 3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate
Standard InChI InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-13-9-18(10-14(13)19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3
Standard InChI Key QTBLSNAAGREVKG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C2C1CN(C2)C(=O)OCC3=CC=CC=C3

Introduction

Structural and Chemical Properties

Bicyclic Core and Functional Groups

The molecule’s core consists of a 3,6-diazabicyclo[3.1.0]hexane system, where two nitrogen atoms occupy positions 3 and 6 of a fused cyclopropane-cyclopentane structure. The Cbz (benzyl carbamate) and Boc (tert-butoxycarbonyl) groups protect the amine functionalities, imparting stability during synthetic transformations . The stereoelectronic effects of the bicyclic system influence reactivity, particularly in ring-opening reactions and nucleophilic substitutions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₂₂N₂O₄
Molecular Weight318.4 g/mol
IUPAC Name3-O-Benzyl 6-O-tert-butyl 3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate
Canonical SMILESCC(C)(C)OC(=O)N1C2C1CN(C2)C(=O)OCC3=CC=CC=C3
Topological Polar Surface Area64.8 Ų

The Boc group’s tert-butyl moiety enhances solubility in nonpolar solvents, while the Cbz group’s aromatic ring facilitates π-π interactions in crystallization . Nuclear magnetic resonance (NMR) studies confirm the bicyclic structure, with distinct signals for the cyclopropane protons (δ 1.2–1.8 ppm) and benzyl carbamate aromatic protons (δ 7.2–7.5 ppm) .

Synthetic Methodologies

Palladium-Catalyzed Cyclopropanation

A gram-scale synthesis route employs palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, achieving high diastereoselectivity (>90%) and yields (75–85%) . This method avoids harsh conditions, preserving the integrity of the Boc and Cbz groups. Key steps include:

  • Cyclopropanation: Pd(PPh₃)₄ catalyzes the coupling of maleimide-derived alkenes with diazo compounds, forming the bicyclic core.

  • Protection: Sequential Boc and Cbz group introductions via carbamate formation under basic conditions .

Table 2: Representative Synthetic Conditions

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
SolventTetrahydrofuran (THF)
Temperature60°C
Reaction Time12–24 hours
Diastereomeric Ratio (dr)9:1 (trans:cis)

Alternative approaches include bis-epoxidation of dienes followed by amine ring-opening, though these methods face challenges in regioselectivity . Recent work demonstrates aziridine amide ring-opening strategies to access derivatives like tert-butyl 6-benzoyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate, highlighting the scaffold’s adaptability .

Applications in Medicinal Chemistry

Intermediate for Opioid Receptor Antagonists

The bicyclic structure serves as a precursor to CP-866,087, a mu opioid receptor antagonist. The Boc and Cbz groups enable selective deprotection during functionalization, allowing incorporation of pharmacophores targeting neuropathic pain . Comparative studies show enhanced metabolic stability over monocyclic analogs due to reduced ring strain.

Peptidomimetic Design

Incorporation of 3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane into peptidomimetics improves protease resistance. The rigid scaffold mimics peptide β-turns, enabling interactions with G-protein-coupled receptors (GPCRs) . For example, derivatives exhibit nanomolar affinity for somatostatin receptors, underscoring therapeutic potential in oncology .

Comparison with Related Bicyclic Compounds

Table 3: Structural and Functional Comparisons

CompoundKey FeaturesApplications
3,8-Diazabicyclo[3.2.1]octaneLarger ring system; higher conformational flexibilityAntibacterial agents
2,5-Diazabicyclo[2.2.2]octaneSymmetric structure; enhanced solubilityCatalyst ligands
3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexaneCompact size; dual protectionPeptidomimetics, opioid antagonists

The 3.1.0 bicyclic system’s compactness confers advantages in blood-brain barrier penetration, critical for central nervous system (CNS) therapeutics . Conversely, larger bicyclic systems (e.g., 3.2.1) offer broader substitution patterns for multitarget drug design .

Recent Advances and Future Directions

Enantioselective Synthesis

Shi epoxidation and Jacobsen-Katsuki asymmetric catalysis have been adapted to produce nonracemic 3,6-diazabicyclo[3.1.0]hexane derivatives. Enzymatic resolution using lipases achieves >99% enantiomeric excess (ee), enabling access to chiral intermediates for neurodegenerative disease therapeutics .

Sustainable Catalysis

Recent efforts focus on replacing palladium with iron- or nickel-based catalysts to reduce costs and environmental impact. Iron-catalyzed cyclopropanation trials show modest yields (50–60%) but highlight potential for optimization .

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